molecular formula C5H12N2O B13980595 N-morpholinomethanamine

N-morpholinomethanamine

Cat. No.: B13980595
M. Wt: 116.16 g/mol
InChI Key: BMYUOHROMQSSBD-UHFFFAOYSA-N
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Description

N-Morpholinomethanamine refers to a class of secondary amines characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a methanamine backbone. The general structure is R-morpholinyl-CH2-NH-CH3, where substituents on the morpholine or methanamine groups define specific derivatives. For example, N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine (C₁₃H₂₀N₂O) features a morpholine ring linked via a benzyl group to a methylamine . These compounds are synthesized through alkylation or nucleophilic substitution reactions, often serving as intermediates in pharmaceuticals or agrochemicals due to morpholine’s polarity and stability .

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

N-methylmorpholin-4-amine

InChI

InChI=1S/C5H12N2O/c1-6-7-2-4-8-5-3-7/h6H,2-5H2,1H3

InChI Key

BMYUOHROMQSSBD-UHFFFAOYSA-N

Canonical SMILES

CNN1CCOCC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: N-morpholinomethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.

Major Products:

    Oxidation: Oxidized derivatives such as N-morpholinomethanone.

    Reduction: Reduced derivatives such as N-morpholinomethanol.

    Substitution: Substituted derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of N-morpholinomethanamine involves its interaction with molecular targets and pathways. The compound acts as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

N-Morpholinomethanamine Derivatives
  • Example: N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine (C₁₂H₂₃N₂O) Structure: Morpholine fused to a cyclohexyl-methanamine group.
  • Water Solubility : A related morpholine-containing compound, N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-morpholin-4-ylethanamine , exhibits solubility of 48.5 µg/mL at pH 7.4 , suggesting moderate hydrophilicity for similar derivatives .
Nitrosoaniline-Morpholine Hybrids
  • Example: N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (C₁₆H₁₅ClN₄O₂) Structure: Morpholine and nitroso (-NO) groups attached to an aniline ring. Applications: Used in polymer synthesis (e.g., polyimides) and as intermediates for dyes .
N-Methylphenethylamine
  • Structure : Phenethyl backbone with a methylamine group (C₉H₁₃N).
    • Comparison : Lacks the morpholine ring but shares a secondary amine moiety.
    • Solubility : Slightly soluble in water; acts as a stimulant in metabolomics studies .
N-Nitrosodiphenylamine
  • Structure: Diphenylamine with a nitroso group (C₁₂H₁₀N₂O). Toxicity: A known carcinogen due to nitroso functionality; used as a rubber retarder . Contrast: Unlike morpholinomethanamines, this compound’s nitroso group poses significant health risks .

Physicochemical Properties

Compound Molecular Formula Key Functional Groups Solubility (Water) Toxicity Profile
This compound derivative C₁₃H₂₀N₂O Morpholine, methylamine Moderate (~48.5 µg/mL)* Low (non-nitrosated)
Nitrosoaniline-morpholine C₁₆H₁₅ClN₄O₂ Morpholine, nitroso Not reported Potential genotoxicity
N-Methylphenethylamine C₉H₁₃N Phenethyl, methylamine Slightly soluble Stimulant
N-Nitrosodiphenylamine C₁₂H₁₀N₂O Diphenylamine, nitroso Low Carcinogenic

*Derived from a structurally related compound.

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